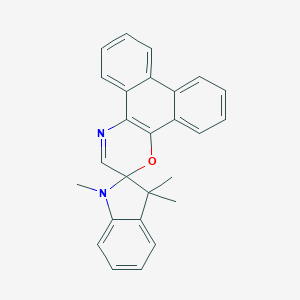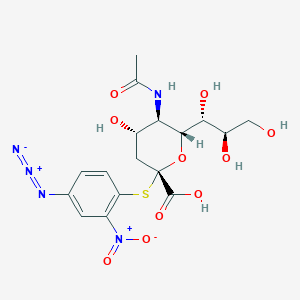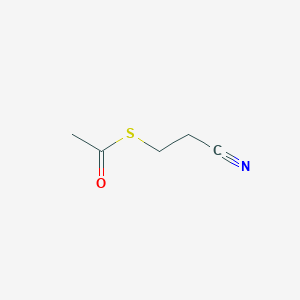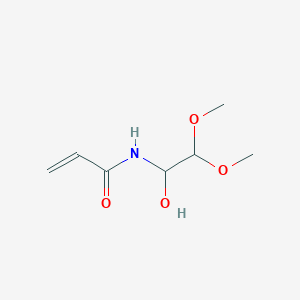
Photorome III
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Photorome III is a photoactivatable crosslinker that has been widely used in scientific research for many years. It is a versatile tool that allows researchers to study protein-protein interactions, protein-DNA interactions, and protein-RNA interactions.
Wirkmechanismus
Photorome III is a photoactivatable crosslinker that works by forming covalent bonds between biomolecules. It is activated by exposure to UV light, which causes the benzophenone group to undergo a photochemical reaction that results in the formation of a highly reactive triplet state. This reactive state can then react with nearby biomolecules to form covalent bonds.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It can be used to study protein-protein interactions, protein-DNA interactions, and protein-RNA interactions. It can also be used to study the conformational changes that occur in biomolecules upon binding to other molecules. Additionally, this compound has been used to study the structure and function of proteins.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using Photorome III in lab experiments is its ability to selectively label and crosslink specific biomolecules. This allows researchers to study the interactions between specific biomolecules in a complex mixture. Additionally, this compound is a relatively simple and straightforward tool to use in lab experiments.
However, there are also some limitations to using this compound in lab experiments. One limitation is that it requires exposure to UV light to activate it, which can be damaging to cells and other biomolecules. Additionally, this compound can only be used to study interactions between biomolecules that are in close proximity to each other.
Zukünftige Richtungen
There are many future directions for the use of Photorome III in scientific research. One area of future research is the development of new and improved crosslinkers that are more specific and less damaging to cells and other biomolecules. Additionally, this compound could be used to study the interactions between biomolecules in live cells, which would provide a more accurate representation of the interactions that occur in vivo. Finally, this compound could be used to study the interactions between biomolecules in complex mixtures, such as those found in biological fluids.
Synthesemethoden
Photorome III is synthesized from the reaction of 4-bromo-1,2,3,5-tetrafluorobenzene with 2,4,5-trimethoxybenzyl alcohol in the presence of potassium carbonate. The resulting product is then purified by column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
Photorome III has been widely used in scientific research to study protein-protein interactions, protein-DNA interactions, and protein-RNA interactions. It is a powerful tool that allows researchers to identify and study the interactions between biomolecules. This compound is commonly used in studies that involve photoaffinity labeling, crosslinking, and photoactivation.
Eigenschaften
CAS-Nummer |
119980-36-8 |
|---|---|
Molekularformel |
C26H22N2O |
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
1,3,3-trimethylspiro[indole-2,2'-phenanthro[9,10-b][1,4]oxazine] |
InChI |
InChI=1S/C26H22N2O/c1-25(2)21-14-8-9-15-22(21)28(3)26(25)16-27-23-19-12-6-4-10-17(19)18-11-5-7-13-20(18)24(23)29-26/h4-16H,1-3H3 |
InChI-Schlüssel |
JTRRHUVYCPAWOM-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2N(C13C=NC4=C(O3)C5=CC=CC=C5C6=CC=CC=C64)C)C |
Kanonische SMILES |
CC1(C2=CC=CC=C2N(C13C=NC4=C(O3)C5=CC=CC=C5C6=CC=CC=C64)C)C |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Methyl-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B40618.png)





![25,26,27,28-Tetrahydroxypentacyclo[19.3.1.1~3,7~.1~9,13~.1~15,19~]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-Dodecaene-5,11,17,23-Tetrasulfonic Acid](/img/structure/B40631.png)


![4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile](/img/structure/B40639.png)

![Diethyl 2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-3,7-dicarboxylate](/img/structure/B40641.png)